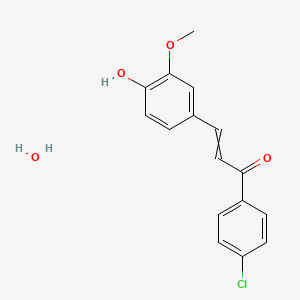

Chalcone 4 hydrate

Description

The exact mass of the compound Chalcone 4 (hydrate) is 306.0658866 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1202866-96-3 |

|---|---|

Molecular Formula |

C16H15ClO4 |

Molecular Weight |

306.74 g/mol |

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one;hydrate |

InChI |

InChI=1S/C16H13ClO3.H2O/c1-20-16-10-11(3-9-15(16)19)2-8-14(18)12-4-6-13(17)7-5-12;/h2-10,19H,1H3;1H2/b8-2+; |

InChI Key |

PXVQKTVKTBMRIW-VOKCZWNHSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O.O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Chalcone 4-Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of Chalcone 4-hydrate, identified as (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate. This document details the experimental protocols for its preparation via Claisen-Schmidt condensation and outlines the analytical techniques used for its characterization. Furthermore, it explores the compound's interaction with key cellular signaling pathways, offering insights for its potential application in drug discovery and development.

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are precursors in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one, a halogenated chalcone, has garnered interest due to its potential as a modulator of critical cellular signaling pathways implicated in cancer.

Synthesis of (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one Hydrate

The synthesis of the title chalcone is achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. In this case, 4-chloroacetophenone and vanillin (4-hydroxy-3-methoxybenzaldehyde) are the precursors.

Experimental Protocol

Materials:

-

4-chloroacetophenone

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (absolute)

-

Methanol

-

Distilled water

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-chloroacetophenone and vanillin in absolute ethanol with stirring.

-

Prepare a solution of potassium hydroxide (or sodium hydroxide) in ethanol (e.g., 30% w/v) and add it dropwise to the stirred mixture of the carbonyl compounds at room temperature.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction may be allowed to proceed for several hours or overnight to ensure completion.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to neutralize the excess base and precipitate the chalcone product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

-

Dry the crude product in an oven at a low temperature.

-

Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure crystalline product.

Characterization of (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one

The structure and purity of the synthesized chalcone are confirmed using various spectroscopic and analytical techniques.

Physicochemical and Spectroscopic Data

| Parameter | Data |

| Molecular Formula | C₁₆H₁₃ClO₃ |

| Molecular Weight | 288.72 g/mol (anhydrous) |

| Appearance | Yellowish solid |

| Melting Point | Data not consistently available in searched literature. |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, ppm) | δ 7.95 (d, 2H), 7.71 (d, 1H, J=15.6 Hz), 7.48 (d, 2H), 7.20 (d, 1H), 7.10 (dd, 1H), 6.96 (d, 1H), 6.05 (s, 1H, -OH), 3.96 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 189.0, 148.5, 147.0, 145.0, 139.0, 136.5, 129.5 (2C), 129.0 (2C), 127.0, 123.5, 119.5, 115.0, 110.0, 56.0 |

| FTIR (KBr, cm⁻¹) | ~3400 (O-H stretching), ~1650 (C=O stretching), ~1590 (C=C stretching, aromatic), ~1270 (C-O stretching), ~830 (C-Cl stretching) |

| Mass Spectrometry (m/z) | [M]+ calculated for C₁₆H₁₃ClO₃: 288.06; found values may vary based on ionization method. |

Note: The spectral data provided is a representative compilation based on closely related structures and general chalcone characteristics. Actual values for the synthesized compound should be determined experimentally.

Biological Activity and Signaling Pathways

Chalcones have been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis. A structurally similar compound, (2E)-1-(2,4,6-trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, has been reported to suppress the RAS-ERK and AKT/FOXO3a signaling pathways in hepatocellular carcinoma cells.[1] These pathways are critical regulators of cell fate.

RAS-ERK Signaling Pathway

The RAS-ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth.

AKT/FOXO3a Signaling Pathway

The PI3K/AKT pathway is another crucial signaling route that promotes cell survival and proliferation by inhibiting apoptosis. One of its key downstream targets is the transcription factor FOXO3a, which, when active, can induce cell cycle arrest and apoptosis. AKT phosphorylates FOXO3a, leading to its cytoplasmic sequestration and inactivation.

Conclusion

This technical guide has detailed the synthesis of (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate through a reproducible Claisen-Schmidt condensation protocol. The characterization data provides a framework for the analytical confirmation of the synthesized compound. The exploration of its potential to inhibit the RAS-ERK and AKT/FOXO3a signaling pathways highlights its promise as a scaffold for the development of novel anticancer agents. Further investigation into the precise molecular interactions and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this chalcone derivative.

References

A Technical Guide to the Synthesis of Chalcone 4-Hydrate via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of Chalcone 4-hydrate, specifically (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate, through the base-catalyzed Claisen-Schmidt condensation. Chalcones are a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids and are noted for a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2] The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing these α,β-unsaturated ketones, involving a crossed aldol condensation between an aromatic ketone and an aromatic aldehyde.[3][4][5]

General Reaction Scheme

The synthesis of Chalcone 4-hydrate is achieved by the reaction of 4-chloroacetophenone and vanillin (4-hydroxy-3-methoxybenzaldehyde) in the presence of a strong base, such as sodium hydroxide (NaOH), typically in an alcoholic solvent like ethanol.[5][6]

Reaction: 4-Chloroacetophenone + 4-Hydroxy-3-methoxybenzaldehyde → (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through a multi-step mechanism involving the formation of an enolate followed by a condensation reaction and subsequent dehydration.[7][8]

First, the hydroxide ion (from NaOH) abstracts an acidic α-hydrogen from 4-chloroacetophenone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of vanillin. The resulting intermediate is an alkoxide, which is protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (aldol addition product). Finally, this aldol intermediate undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone, Chalcone 4-hydrate.[7]

Caption: Mechanism of base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of Chalcone 4-hydrate.

Materials:

-

4-Chloroacetophenone

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water (ice-cold)

-

Hydrochloric Acid (HCl), dilute (e.g., 0.1-0.2N)

-

Magnetic stirrer and stir bar

-

Round-bottom flask or Erlenmeyer flask

-

Filtration apparatus (Buchner funnel)

Procedure:

-

Preparation of Reactants: In a 250 mL flask, dissolve an accurately weighed amount of 4-chloroacetophenone (e.g., 0.01 mol) and vanillin (0.01 mol) in a suitable volume of ethanol (e.g., 10-15 mL).[6]

-

Base Addition: While stirring the solution vigorously at room temperature, add a 10% aqueous solution of NaOH dropwise.[6] Maintain the reaction temperature between 20-25°C, using a cold water bath if necessary.[6]

-

Reaction: Continue stirring for 4-5 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system like hexane:ethyl acetate (12:2).[9] The formation of a turbid solution or precipitate indicates product formation.[6]

-

Neutralization and Precipitation: After the reaction is complete, carefully neutralize the mixture by adding dilute HCl dropwise until precipitation is complete.[6] Check the pH to ensure it is neutral (~pH 7).[10]

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid crude product by vacuum filtration using a Buchner funnel.[11][12]

-

Washing: Wash the collected solid with several portions of cold distilled water to remove any remaining NaOH and other water-soluble impurities.[11]

-

Purification: The crude product should be purified by recrystallization, typically from 95% ethanol, to yield the pure Chalcone 4-hydrate as crystals.[11][12]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Characterize the final product using techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[3][11]

Experimental Workflow

The overall workflow from synthesis to characterization is a sequential process ensuring the efficient production and validation of the target compound.

Caption: Workflow for the synthesis of Chalcone 4-hydrate.

Data Presentation and Characterization

Quantitative data for the synthesis and characterization of the product are summarized below.

Table 1: Reagents and Reaction Parameters

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. |

|---|---|---|---|

| 4-Chloroacetophenone | C₈H₇ClO | 154.60 | 1.0 |

| Vanillin | C₈H₈O₃ | 152.15 | 1.0 |

| Sodium Hydroxide | NaOH | 40.00 | Catalyst |

| Ethanol (95%) | C₂H₅OH | 46.07 | Solvent |

Table 2: Physicochemical and Spectroscopic Data for Chalcone 4-Hydrate

| Property | Data |

|---|---|

| Chemical Name | (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate |

| Molecular Formula | C₁₆H₁₃ClO₃ · H₂O |

| Molecular Weight | 288.73 g/mol (anhydrous basis) |

| Appearance | Yellow solid/crystals |

| Melting Point | Dependent on purity; literature values for similar chalcones vary. |

| Solubility | Soluble in DMSO (>20 mg/mL) |

| FTIR (cm⁻¹) | Expected peaks: ~3200-3400 (O-H stretch), ~3050 (aromatic C-H stretch), ~1650-1690 (C=O stretch), ~1590 (C=C stretch), ~750 (aromatic C-H bend).[2][6] |

| ¹H-NMR | Expected signals for aromatic protons, vinyl protons (-CH=CH-), methoxy (-OCH₃) protons, and hydroxyl (-OH) proton. |

| ¹³C-NMR | Expected signals for carbonyl carbon, aromatic carbons, vinyl carbons, and methoxy carbon. |

Characterization Notes:

-

FTIR Spectroscopy: This technique is used to identify the key functional groups. The presence of a strong absorption band around 1650-1690 cm⁻¹ is characteristic of the α,β-unsaturated carbonyl group (C=O), confirming the formation of the chalcone backbone.[6] Bands for the hydroxyl group (O-H) and aromatic rings will also be present.[2]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation, confirming the connectivity of all atoms in the molecule.

-

Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the reaction's progress by comparing the spot of the reaction mixture with the starting materials.[9]

References

- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. jetir.org [jetir.org]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic and Mechanistic Analysis of Chalcone 4-hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification

-

Systematic Name: (2E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one hydrate

-

Synonym: Chalcone 4-hydrate

-

CAS Number: 1202866-96-3

-

Molecular Formula: C₁₆H₁₃ClO₃ · H₂O

-

Molecular Weight: 306.74 g/mol (hydrated), 288.72 g/mol (anhydrous)[1]

-

Chemical Structure:

-

SMILES: COc1cc(ccc1O)/C=C/C(=O)c2ccc(Cl)cc2.O[1]

-

Spectroscopic Data

Due to the limited availability of specific experimental spectra for Chalcone 4-hydrate, the following tables summarize the expected and characteristic spectroscopic data based on its chemical structure and analysis of similar chalcone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for Chalcone 4 (Anhydrous) Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | s | 3H | -OCH₃ |

| ~6.0 | s | 1H | Ar-OH |

| ~6.9-7.6 | m | 7H | Aromatic protons |

| ~7.4 (d, J ≈ 15-16 Hz) | d | 1H | α-vinylic proton |

| ~7.8 (d, J ≈ 15-16 Hz) | d | 1H | β-vinylic proton |

Table 2: Predicted ¹³C NMR Spectral Data for Chalcone 4 (Anhydrous) Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~56 | -OCH₃ |

| ~110-135 | Aromatic and vinylic carbons |

| ~145-150 | Aromatic carbons attached to oxygen |

| ~190 | Carbonyl carbon (C=O) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Chalcone 4

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (phenolic and water of hydration) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1660-1640 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1600-1580 | Strong | C=C stretch (vinylic and aromatic) |

| ~1270-1200 | Strong | Ar-O stretch (ether) |

| ~1100-1000 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for Chalcone 4

| m/z | Interpretation |

| 288/290 | [M]⁺ (anhydrous) isotopic pattern for one chlorine atom |

| 289/291 | [M+H]⁺ (anhydrous) isotopic pattern for one chlorine atom |

| 311/313 | [M+Na]⁺ (anhydrous) isotopic pattern for one chlorine atom |

Experimental Protocols

Synthesis of Chalcones (General Procedure)

Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction.[2]

-

Reactants: An appropriate acetophenone derivative is reacted with a substituted benzaldehyde in a suitable solvent, such as ethanol.

-

Catalyst: A base, commonly an aqueous solution of sodium hydroxide or potassium hydroxide, is added dropwise to the stirred reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

-

Workup: The reaction mixture is neutralized with a dilute acid (e.g., HCl), leading to the precipitation of the chalcone product.

-

Purification: The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified chalcone are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: The solid chalcone sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

Instrumentation: A variety of mass spectrometry techniques can be used, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Signaling Pathway and Mechanism of Action

Chalcone 4 has been identified as an inhibitor of the CXCL12 signaling pathway. It is believed to exert its effect by directly binding to the chemokine CXCL12, thereby preventing its interaction with its receptors, CXCR4 and CXCR7.

CXCL12 Signaling Pathway

The binding of CXCL12 to its G protein-coupled receptor, CXCR4, initiates a cascade of intracellular signaling events that are crucial for cell survival, proliferation, and migration.

Inhibition by Chalcone 4

Chalcone 4 acts as a neutraligand, binding directly to CXCL12 and preventing its association with CXCR4. This blocks the initiation of the downstream signaling cascade.

Experimental Workflow for Assessing Inhibition

A typical workflow to determine the inhibitory effect of Chalcone 4 on CXCL12-mediated cellular responses, such as chemotaxis, is outlined below.

References

An In-depth Technical Guide to the Physicochemical Properties of Chalcone 4-Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcone 4-hydrate, systematically known as (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate, is a synthetic chalcone derivative that has garnered significant interest in the scientific community. As a potent and selective inhibitor of the chemokine CXCL12, it holds promise for therapeutic applications in areas such as inflammation, cancer, and infectious diseases. Understanding the physicochemical properties of this compound is paramount for its development as a drug candidate, influencing its formulation, delivery, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of Chalcone 4-hydrate, detailed experimental protocols for their determination, and a visualization of its relevant biological signaling pathway.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While extensive experimental data for Chalcone 4-hydrate is not uniformly available in the public domain, this section summarizes the known quantitative data and provides comparative values from closely related chalcone derivatives to offer a comprehensive profile.

Table 1: Physicochemical Data for Chalcone 4-Hydrate and Related Compounds

| Property | Chalcone 4-Hydrate | 4-Hydroxychalcone | 4-Chlorochalcone |

| IUPAC Name | (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate | (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one |

| CAS Number | 1202866-96-3[1] | 20426-12-4[2] | 956-04-7[3] |

| Molecular Formula | C₁₆H₁₃ClO₃ · xH₂O[1] | C₁₅H₁₂O₂ | C₁₅H₁₁ClO |

| Molecular Weight | 288.73 g/mol (anhydrous)[1] | 224.25 g/mol | 242.70 g/mol [3] |

| Melting Point (°C) | Data not available | 171-172[4], 180-184[2] | 113-117[3] |

| Boiling Point (°C) | Data not available | 394.9 ± 34.0 (Predicted)[2] | Data not available |

| Solubility | >20 mg/mL in DMSO[1] | Insoluble in water[2] | Data not available |

| pKa | Data not available | 9.76 ± 0.26 (Predicted)[2] | Data not available |

| logP | 3.3 (Computed, XLogP3-AA for anhydrous form) | Data not available | Data not available |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. This section outlines detailed methodologies for key experiments.

Melting Point Determination (Open Capillary Method)

The melting point of a crystalline solid is a fundamental physical property indicating its purity. The open capillary method is a standard technique for this determination.

Principle: The melting point is the temperature at which a solid transitions to a liquid. In the open capillary method, this is observed as the temperature at which the substance begins to rise in a capillary tube due to buoyancy as it melts.[5]

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry chalcone sample is packed into a glass capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and capillary assembly are placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated instrument).

-

Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For compounds with a chromophore, UV-Vis spectrophotometry provides a sensitive method for pKa determination.

Principle: The UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.

Procedure:

-

Stock Solution Preparation: A stock solution of the chalcone is prepared in a suitable solvent (e.g., DMSO).

-

Buffer Preparation: A series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa, are prepared.

-

Sample Preparation: A small aliquot of the chalcone stock solution is added to each buffer solution to a constant final concentration.

-

UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded. The analytical wavelength is typically chosen where the difference in absorbance between the fully protonated and deprotonated species is maximal.

-

Data Analysis: A plot of absorbance versus pH is generated. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the midpoint of the absorbance transition.[2][6][7]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its determination.

Principle: The logP is the logarithm of the ratio of the concentrations of a solute in two immiscible phases, typically n-octanol and water, at equilibrium.

Procedure:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A known amount of the chalcone is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a flask.

-

Equilibration: The flask is shaken for a set period (e.g., 1-24 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the chalcone in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[4][8]

Signaling Pathway and Mechanism of Action

Chalcone 4-hydrate is a potent and selective inhibitor of the chemokine CXCL12.[1] CXCL12, also known as stromal cell-derived factor-1 (SDF-1), plays a crucial role in various physiological and pathological processes by binding to its receptors, primarily CXCR4 and to a lesser extent CXCR7.[5][9] The interaction of CXCL12 with its receptors triggers a cascade of intracellular signaling events that regulate cell survival, proliferation, and migration.

CXCL12 Signaling Pathway

The binding of CXCL12 to its G-protein coupled receptor, CXCR4, initiates multiple downstream signaling pathways.

Caption: CXCL12 signaling pathway initiated by binding to CXCR4 and inhibited by Chalcone 4-hydrate.

Upon activation, the G-protein dissociates into its Gαi and Gβγ subunits, which in turn activate several downstream effectors including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and Ras. Activation of PLC leads to an increase in intracellular calcium levels, which is crucial for cell migration (chemotaxis).[9] The PI3K pathway, through the activation of Akt, promotes cell survival. The Ras-Raf-MEK-ERK1/2 cascade ultimately leads to the activation of transcription factors that regulate gene expression involved in cell proliferation.[10][11]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Chalcone 4-hydrate. While some experimental data for this specific molecule are yet to be published, the provided information, including data from analogous compounds and detailed experimental protocols, serves as a valuable resource for researchers and drug development professionals. The elucidation of its interaction with the CXCL12 signaling pathway further underscores its therapeutic potential. Continued investigation into the physicochemical characteristics of Chalcone 4-hydrate will be instrumental in advancing its journey from a promising lead compound to a potential clinical candidate.

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. ishigirl.tripod.com [ishigirl.tripod.com]

- 3. hi-tec.tripod.com [hi-tec.tripod.com]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Determination of Melting Point of Chalcones and Their Derivatives by Open Capillary Method - STEMart [ste-mart.com]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jetir.org [jetir.org]

A Comprehensive Technical Guide to Chalcone 4-hydrate (CAS 1202866-96-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcone 4-hydrate, with the CAS number 1202866-96-3, is a synthetic derivative of the naturally occurring chalcone scaffold. This compound, identified as (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate, has garnered significant interest in the scientific community.[1] It serves as a versatile precursor in the synthesis of various pharmaceutical and organic compounds and exhibits a range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological functions, with a focus on its role as a selective inhibitor of the chemokine CXCL12 and its potential as an anti-parasitic agent. Detailed experimental protocols and elucidated signaling pathways are presented to support further research and drug development efforts.

Chemical and Physical Properties

Chalcone 4-hydrate is a chemical intermediate used in the synthesis of a variety of organic and pharmaceutical compounds.[2] It is derived from the basic structure of chalcone, which is a precursor in the biosynthesis of flavonoids in plants.[2] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1202866-96-3 | [1][2][3][4] |

| Synonym | (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate | [1] |

| Molecular Formula | C₁₆H₁₃ClO₃ · xH₂O | [1] |

| Anhydrous Molecular Weight | 288.73 g/mol | [1] |

| Appearance | Solid | N/A |

| Purity | ≥98% (HPLC) | [1] |

Synthesis

The synthesis of chalcones and their derivatives is typically achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative. For Chalcone 4-hydrate, this would involve the reaction of 4-chloroacetophenone with 4-hydroxy-3-methoxybenzaldehyde (vanillin).

General Experimental Protocol for Claisen-Schmidt Condensation

A variety of methods have been developed for the synthesis of chalcones, including conventional and microwave-assisted techniques.[5] A general procedure is as follows:

-

Reactant Preparation: Equimolar amounts of the substituted acetophenone (e.g., 4-chloroacetophenone) and substituted benzaldehyde (e.g., vanillin) are dissolved in a suitable solvent, such as ethanol.

-

Catalyst Addition: A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature or gently heated to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Solvent-free grinding techniques have also been reported as an environmentally friendly alternative for chalcone synthesis.[6]

Biological Activity and Mechanism of Action

Chalcones are a class of phenolic compounds known for their wide range of biological activities, including anticancer, antidiabetic, antimicrobial, and antioxidant properties.[7] Chalcone 4-hydrate has demonstrated specific and potent biological effects.

Inhibition of Chemokine CXCL12

Chalcone 4 is a potent and selective inhibitor of the chemokine CXCL12.[1] It functions by directly binding to CXCL12, thereby preventing its interaction with its receptors, CXCR4 and CXCR7.[1] This inhibition of the CXCL12-CXCR4/CXCR7 axis has significant implications, as this signaling pathway is crucial in inflammatory responses, vascular and neuronal development, infectious diseases, and cancer.[1]

The mechanism of action involves:

-

Direct binding to the chemokine CXCL12.[1]

-

Potent and selective inhibition of CXCL12 binding to its receptors, CXCR4 and CXCR7.[1]

-

Inhibition of CXCL12-evoked intracellular calcium mobilization, which is a key downstream signaling event.[1] This signaling is mediated through a Pertussis toxin-sensitive Gi protein.[1]

Anti-parasitic Activity

Chalcone 4-hydrate has been identified as an anti-parasitic agent, demonstrating inhibitory effects on the growth of Babesia and Theileria parasites.[8] These protozoan parasites are responsible for diseases in animals and humans. The precise mechanism of its anti-parasitic action is an area of ongoing research.

Broader Context: Chalcones in Signaling Pathways

While specific data on the signaling pathways directly modulated by Chalcone 4-hydrate is limited beyond the CXCL12 axis, the broader class of chalcones is known to interact with numerous cellular signaling pathways. This provides a valuable context for predicting potential mechanisms and for designing future studies.

One notable example is the inhibition of the EGFR/AKT/ERK1/2 signaling pathway by 4-hydroxychalcone in the context of human coronavirus infection.[9] This chalcone derivative was found to bind to the epidermal growth factor receptor (EGFR), thereby suppressing viral replication.[9]

Furthermore, some chalcones have been shown to induce apoptosis in cancer cells through the NOX4-IRE1α sulfonation-RIDD-miR-23b axis, highlighting their potential in oncology.[10]

Experimental Protocols

In Vitro Inhibition of CXCL12-induced Calcium Mobilization

This protocol is a representative method to assess the inhibitory activity of Chalcone 4-hydrate on CXCL12 signaling.

-

Cell Culture: A suitable cell line endogenously expressing CXCR4 or CXCR7 (e.g., a human cancer cell line) is cultured under standard conditions.

-

Cell Loading: Cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Treatment: The loaded cells are pre-incubated with varying concentrations of Chalcone 4-hydrate or a vehicle control for a specified period.

-

Stimulation: The baseline fluorescence is recorded using a fluorometer. The cells are then stimulated with a known concentration of CXCL12.

-

Data Acquisition: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time.

-

Analysis: The inhibitory effect of Chalcone 4-hydrate is quantified by comparing the peak fluorescence response in treated cells to that of the control cells. The IC₅₀ value can be determined from the dose-response curve.

Applications and Future Directions

Chalcone 4-hydrate's diverse biological activities position it as a valuable tool in several research areas:

-

Medicinal Chemistry: It serves as a key building block for the synthesis of novel therapeutic agents targeting inflammation, cancer, and infectious diseases.[2]

-

Drug Discovery: Its potent and selective inhibition of the CXCL12 pathway makes it a promising lead compound for the development of drugs for conditions where this pathway is dysregulated.[1]

-

Parasitology: Further investigation into its anti-parasitic mechanism could lead to the development of new treatments for diseases caused by Babesia and Theileria.[8]

-

Material Science: Due to their versatile reactivity, chalcones also find applications in the synthesis of dyes and polymers.[2]

Future research should focus on elucidating the detailed molecular interactions of Chalcone 4-hydrate with its biological targets, conducting in vivo efficacy and safety studies, and exploring its potential in combination therapies. The rich chemical space of chalcone derivatives offers vast opportunities for the development of next-generation therapeutics.

References

- 1. Chalcone 4 = 98 HPLC 1202866-96-3 [sigmaaldrich.com]

- 2. Chalcone 4 hydrate | 1202866-96-3 | CYB86696 | Biosynth [biosynth.com]

- 3. calpaclab.com [calpaclab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chalcone suppresses tumor growth through NOX4-IRE1α sulfonation-RIDD-miR-23b axis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activities of Chalcone 4-Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcone 4-hydrate, chemically identified as the hydrated form of (E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, is a synthetic chalcone derivative that has demonstrated notable biological activities. This technical guide provides a comprehensive overview of the known biological properties of Chalcone 4-hydrate, with a primary focus on its anti-parasitic effects. Due to the limited availability of extensive research on this specific hydrated compound, this guide also incorporates data on closely related chalcone analogues to provide a broader perspective on its potential therapeutic applications. This document includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts.

Introduction to Chalcone 4-Hydrate

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are precursors in the biosynthesis of flavonoids and are widely distributed in edible plants. Both natural and synthetic chalcones are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and anti-parasitic properties.

Chalcone 4-hydrate is a specific synthetic derivative with the chemical structure (E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, complexed with a water molecule. Its biological potential has been highlighted in studies investigating novel anti-parasitic agents.

Biological Activities of Chalcone 4-Hydrate

The primary biological activity reported for Chalcone 4-hydrate is its potent anti-parasitic effect against protozoans of the genera Babesia and Theileria. These parasites are responsible for piroplasmosis, a significant tick-borne disease affecting animals and, in some cases, humans.

Anti-parasitic Activity

A key study by Batiha and colleagues in 2019 demonstrated the in vitro efficacy of Chalcone 4-hydrate against several species of Babesia and Theileria. The compound was shown to inhibit the growth of these intraerythrocytic parasites at low micromolar concentrations.[1]

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activities of Chalcone 4-hydrate and a closely related analogue.

| Compound | Biological Activity | Assay | Target Organism/Cell Line | IC50/EC50 (µM) | Reference |

| Chalcone 4-hydrate | Anti-parasitic | In vitro growth inhibition | Babesia bovis | 12.8 ± 0.5 | [1] |

| Chalcone 4-hydrate | Anti-parasitic | In vitro growth inhibition | Babesia bigemina | 15.4 ± 0.8 | [1] |

| Chalcone 4-hydrate | Anti-parasitic | In vitro growth inhibition | Babesia divergens | 18.2 ± 1.1 | [1] |

| Chalcone 4-hydrate | Anti-parasitic | In vitro growth inhibition | Babesia caballi | 22.7 ± 1.5 | [1] |

| Chalcone 4-hydrate | Anti-parasitic | In vitro growth inhibition | Theileria equi | 25.3 ± 1.9 | [1] |

| Chalcone 4-hydrate | Cytotoxicity | In vitro | Madin-Darby Bovine Kidney (MDBK) cells | 252.7 ± 1.7 | [1] |

| Chalcone 4-hydrate | Cytotoxicity | In vitro | NIH/3T3 cells | 406.3 ± 9.7 | [1] |

| Chalcone 4-hydrate | Cytotoxicity | In vitro | Human Foreskin Fibroblast (HFF) cells | 466.0 ± 5.7 | [1] |

Potential Biological Activities Based on Structural Analogs

While specific data for Chalcone 4-hydrate is limited, the biological activities of structurally similar chalcones suggest potential for broader therapeutic applications. Chalcones containing chloro, hydroxy, and methoxy substitutions have been reported to possess anticancer, anti-inflammatory, and antioxidant properties.

For instance, chalcones are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involving caspases and Bcl-2 family proteins. Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and transcription factors like NF-κB.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of Chalcone 4-hydrate and its analogues.

Synthesis of Chalcones

Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

In Vitro Anti-parasitic Assay (Babesia and Theileria)

The in vitro efficacy of Chalcone 4-hydrate against Babesia and Theileria species is determined using a fluorescence-based assay.

-

Parasite Culture : Babesia and Theileria parasites are cultured in vitro in equine or bovine erythrocytes using a specific culture medium in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.[2]

-

Drug Preparation : A stock solution of Chalcone 4-hydrate is prepared in dimethyl sulfoxide (DMSO) and serially diluted with the culture medium to achieve the desired final concentrations.

-

Treatment : Parasitized erythrocytes are seeded in 96-well plates and incubated with different concentrations of the chalcone.

-

Growth Inhibition Assessment : After a 96-hour incubation period, parasite proliferation is measured using a fluorescence-based assay. This involves lysing the erythrocytes and adding a fluorescent dye that intercalates with the parasite DNA. The fluorescence intensity is measured using a microplate reader.

-

Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of chalcone derivatives against mammalian cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6][7]

-

Cell Culture : Adherent or suspension cells are cultured in an appropriate medium and seeded into 96-well plates.

-

Compound Treatment : Cells are treated with various concentrations of the chalcone derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation : The MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant potential of chalcones can be assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[8][9][10]

-

Sample Preparation : Different concentrations of the chalcone are prepared in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture : A solution of DPPH in the same solvent is added to the chalcone solutions.

-

Incubation : The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement : The decrease in absorbance of the DPPH solution is measured spectrophotometrically at its maximum absorbance wavelength (around 517 nm).

-

Calculation : The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Signaling Pathways and Mechanisms of Action

Chalcones exert their biological effects by modulating various cellular signaling pathways. While the specific mechanisms for Chalcone 4-hydrate are not fully elucidated, the known pathways affected by related chalcones provide a framework for future investigation.

Apoptosis Induction in Cancer Cells

Many chalcones induce apoptosis in cancer cells through the intrinsic and extrinsic pathways. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.

Caption: Simplified intrinsic apoptosis pathway modulated by chalcones.

Anti-inflammatory Action via NF-κB Inhibition

The anti-inflammatory activity of many chalcones is linked to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Conclusion and Future Directions

Chalcone 4-hydrate has demonstrated significant potential as an anti-parasitic agent, particularly for the treatment of piroplasmosis. The quantitative data from in vitro studies provide a strong basis for further preclinical and in vivo investigations. While research on other biological activities of this specific compound is currently limited, the known anticancer, anti-inflammatory, and antioxidant properties of structurally related chalcones suggest that Chalcone 4-hydrate may possess a broader therapeutic potential.

Future research should focus on:

-

Expanding the evaluation of Chalcone 4-hydrate's biological activities to include anticancer, anti-inflammatory, antioxidant, and antimicrobial assays.

-

Elucidating the specific molecular targets and mechanisms of action of Chalcone 4-hydrate in parasitic and mammalian cells.

-

Conducting in vivo studies to assess the efficacy, pharmacokinetics, and safety profile of Chalcone 4-hydrate.

-

Exploring structure-activity relationships by synthesizing and evaluating novel analogues to optimize potency and selectivity.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of Chalcone 4-hydrate and related compounds. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of future studies aimed at harnessing the full pharmacological potential of this promising class of molecules.

References

- 1. The effects of trans-chalcone and chalcone 4 hydrate on the growth of Babesia and Theileria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theileria equi and Babesia caballi in vitro culture [visavet.es]

- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. anjs.edu.iq [anjs.edu.iq]

- 5. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. ijcea.org [ijcea.org]

- 10. jacsdirectory.com [jacsdirectory.com]

Mechanism of Action of Chalcone 4-Hydrate as a CXCL12 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Chalcone 4-hydrate as a potent inhibitor of the chemokine CXCL12. Chalcone 4-hydrate represents a significant class of small molecule inhibitors that function through a direct-binding mechanism, neutralizing the activity of CXCL12 and subsequently blocking its interaction with its cognate receptors, CXCR4 and CXCR7. This guide details the molecular interactions, summarizes key quantitative data, provides in-depth experimental protocols for studying this inhibition, and visualizes the affected signaling pathways.

Introduction

The CXCL12/CXCR4/CXCR7 signaling axis is a critical pathway involved in a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, angiogenesis, and cancer metastasis. Consequently, the development of inhibitors targeting this axis is of significant therapeutic interest. Chalcone 4-hydrate, a derivative of the chalcone scaffold, has emerged as a noteworthy inhibitor of CXCL12. Unlike many receptor antagonists, Chalcone 4-hydrate employs a unique mechanism by directly targeting the chemokine ligand, CXCL12. This guide elucidates the specifics of this inhibitory action.

Core Mechanism of Action

The primary mechanism of action of Chalcone 4-hydrate is its direct binding to the chemokine CXCL12.[1][2][3] This interaction physically obstructs the binding sites on CXCL12 that are necessary for its engagement with the CXCR4 and CXCR7 receptors.[2] By neutralizing CXCL12, Chalcone 4-hydrate effectively prevents the initiation of downstream signaling cascades that are typically triggered by the binding of CXCL12 to its receptors.

Experimental evidence indicates that pre-incubation of Chalcone 4-hydrate with CXCL12, rather than with the cells expressing the receptors, is crucial for its inhibitory activity.[1] This observation strongly supports the ligand-directed mechanism of inhibition.

The binding stoichiometry of Chalcone 4-hydrate to CXCL12 has been reported to be approximately 3:1, with one high-affinity binding site and two lower-affinity sites on the chemokine.[2]

Quantitative Data Summary

The inhibitory potency and binding affinity of Chalcone 4-hydrate have been characterized through various in vitro assays. The key quantitative parameters are summarized in the table below for easy comparison.

| Parameter | Value | Assay Method | Reference |

| Dissociation Constant (Kd) | 220 ± 80 nM | Tryptophan Fluorescence Quenching | [1][2] |

| IC50 (CXCL12 Binding Inhibition) | 200 nM | Flow Cytometry-based Binding Assay | [1] |

| Apparent Affinity (Chemotaxis) | ~1 µM | Transwell Chemotaxis Assay | [1] |

| Binding Stoichiometry | 3:1 (Chalcone 4 : CXCL12) | Solubility and HPLC Detection | [2] |

Signaling Pathways

Chalcone 4-hydrate's inhibition of the CXCL12-receptor interaction prevents the activation of multiple downstream signaling pathways critical for cell survival, proliferation, and migration.

Inhibition of CXCL12/CXCR4 Signaling

By binding to CXCL12, Chalcone 4-hydrate prevents its interaction with CXCR4, a G-protein coupled receptor (GPCR). This blockade inhibits the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits, thereby preventing the activation of key downstream pathways including the PI3K/Akt, MAPK/ERK, and PLC/IP3/Ca2+ pathways.

Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by Chalcone 4-hydrate.

Inhibition of CXCL12/CXCR7 Signaling

Chalcone 4-hydrate also prevents CXCL12 from binding to its other receptor, CXCR7 (also known as ACKR3). While CXCR7 is a non-canonical GPCR that primarily signals through β-arrestin, its activation by CXCL12 can also lead to the activation of the Akt and MAPK/ERK pathways. By sequestering CXCL12, Chalcone 4-hydrate abrogates these signaling events.

Caption: Inhibition of the CXCL12/CXCR7 signaling pathway by Chalcone 4-hydrate.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory action of Chalcone 4-hydrate on the CXCL12 axis.

Chemotaxis Assay (Transwell Method)

This assay assesses the ability of Chalcone 4-hydrate to inhibit CXCL12-induced cell migration.

Caption: Workflow for a Transwell chemotaxis assay.

Methodology:

-

Cell Preparation: Culture CXCR4/CXCR7-expressing cells (e.g., Jurkat T cells, MDA-MB-231 breast cancer cells) and starve them in serum-free medium for 2-4 hours prior to the assay.

-

Reagent Preparation:

-

Prepare a solution of recombinant human CXCL12 at a final concentration that induces submaximal chemotaxis (e.g., 100 ng/mL).

-

Prepare serial dilutions of Chalcone 4-hydrate.

-

For the experimental group, pre-incubate the CXCL12 solution with the various concentrations of Chalcone 4-hydrate for 30-60 minutes at room temperature.

-

Prepare control solutions: serum-free medium alone (negative control), CXCL12 alone (positive control), and Chalcone 4-hydrate alone (to test for chemoattractant or toxic effects).

-

-

Assay Setup:

-

Add 600 µL of the prepared chemoattractant and control solutions to the lower wells of a 24-well plate.

-

Place Transwell inserts with a suitable pore size (e.g., 8.0 µm for cancer cells) into each well.

-

Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL and add 100 µL to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for the cell type (typically 4-24 hours).

-

Quantification:

-

Remove the Transwell inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10 minutes.

-

Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.

-

Wash the inserts with distilled water and allow them to air dry.

-

Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid).

-

Measure the absorbance of the eluted stain at 590 nm using a microplate reader. Alternatively, count the number of migrated cells in several fields of view under a microscope.

-

Flow Cytometry-Based Binding Assay

This assay quantifies the ability of Chalcone 4-hydrate to inhibit the binding of fluorescently labeled CXCL12 to its receptors on the cell surface.

Methodology:

-

Cell Preparation: Harvest CXCR4/CXCR7-expressing cells and resuspend them in FACS buffer (PBS with 1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

-

Reagent Preparation:

-

Prepare serial dilutions of Chalcone 4-hydrate in FACS buffer.

-

Prepare a solution of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) at a fixed concentration (e.g., 50 ng/mL).

-

Pre-incubate the Chalcone 4-hydrate dilutions with the fluorescently labeled CXCL12 for 30-60 minutes at room temperature, protected from light.

-

-

Binding Reaction:

-

Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.

-

Add 50 µL of the pre-incubated Chalcone 4-hydrate/CXCL12-AF647 mixture to the cells.

-

Include controls for unstained cells and cells with only CXCL12-AF647 (maximum binding).

-

Incubate the plate for 30-60 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 200 µL of FACS buffer.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., APC for AF647).

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter.

-

Determine the median fluorescence intensity (MFI) for each sample.

-

Calculate the percentage of binding inhibition for each Chalcone 4-hydrate concentration relative to the maximum binding (CXCL12-AF647 alone).

-

Plot the percentage of inhibition against the Chalcone 4-hydrate concentration to determine the IC50 value.

-

Calcium Mobilization Assay

This assay measures the ability of Chalcone 4-hydrate to block CXCL12-induced intracellular calcium release, a key downstream signaling event.

Methodology:

-

Cell Preparation:

-

Plate CXCR4-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Wash the cells with a physiological salt solution (e.g., HBSS).

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C, according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

-

Inhibitor Pre-incubation:

-

Add serial dilutions of Chalcone 4-hydrate to the wells and incubate for 15-30 minutes at 37°C.

-

-

Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence for a short period.

-

Inject a solution of CXCL12 into each well to achieve a final concentration that elicits a robust calcium response (e.g., 100 ng/mL).

-

Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm while measuring emission at ~510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation/emission wavelengths (e.g., 488/520 nm).

-

-

Data Analysis:

-

Calculate the change in fluorescence (or the ratio of F340/F380 for Fura-2) over time.

-

Determine the peak fluorescence response for each well.

-

Normalize the responses to the baseline and calculate the percentage of inhibition for each Chalcone 4-hydrate concentration relative to the CXCL12-only control.

-

Plot the percentage of inhibition against the Chalcone 4-hydrate concentration to determine the IC50 value.

-

Structure-Activity Relationship (SAR)

While a comprehensive SAR for Chalcone 4-hydrate as a specific CXCL12 inhibitor is still an area of active research, general SAR principles for chalcones suggest that the nature and position of substituents on the two aromatic rings (A and B rings) are critical for biological activity. For Chalcone 4-hydrate ((E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate), the specific substitutions (a 4-chlorophenyl group on one ring and a 4-hydroxy-3-methoxyphenyl group on the other) are key to its potent CXCL12 inhibitory activity. Further studies are needed to elucidate the precise structural requirements for optimal binding to CXCL12.

Conclusion

Chalcone 4-hydrate acts as a potent inhibitor of the CXCL12 chemokine through a direct-binding mechanism, effectively neutralizing its function and preventing the activation of the CXCR4 and CXCR7 receptors. This technical guide provides a detailed understanding of this mechanism, supported by quantitative data, signaling pathway diagrams, and comprehensive experimental protocols. This information serves as a valuable resource for researchers and drug development professionals working on the modulation of the CXCL12 signaling axis for therapeutic purposes.

References

In Vitro and In Vivo Studies of 4-Substituted Chalcones: A Technical Guide

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Their versatile biological activities have positioned them as promising scaffolds in drug discovery. This technical guide focuses on the in vitro and in vivo studies of chalcones with substitutions at the 4-position, with a particular emphasis on 4-hydroxychalcone due to the availability of detailed research. The term "Chalcone 4-hydrate" is ambiguous in scientific literature; therefore, this document consolidates findings on representative 4-substituted chalcones to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on 4-substituted chalcone derivatives.

Table 1: In Vitro Biological Activities of 4-Substituted Chalcones

| Compound | Assay | Cell Line/Target | Result (IC50/EC50) | Reference |

| 4-Hydroxychalcone (4HCH) | Antiviral Assay (CPE) | RD cells (HCoV-OC43 infected) | 3.125 µM | [1] |

| 4-Hydroxychalcone (4HCH) | Cytotoxicity Assay (CCK-8) | RD cells | > 50 µM | [2] |

| Chalcone derivative with 4-methoxy group | α-Glucosidase Inhibition | - | IC50 = 3.2 ± 0.2 µM | [3] |

| 3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | α-Amylase Inhibition | - | Inhibitory effect noted | [3] |

| Butein (a chalcone) | α-Glucosidase Inhibition | - | Significant inhibition | [3] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Cytotoxicity Assay (CCK-8) | Esophageal cancer cells (EC109) | IC50 = 4.97 µM | [4] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Cytotoxicity Assay (CCK-8) | Esophageal cancer cells (KYSE150) | IC50 = 9.43 µM | [4] |

| Chalcones from 2,4,6-trimethoxyacetophenone | Nitric Oxide Production Inhibition | RAW 264.7 macrophages | IC50 range: 1.34 to 27.60 µM | [5] |

Table 2: In Vivo Efficacy of 4-Substituted Chalcones

| Compound | Animal Model | Disease/Condition | Dosing | Key Findings | Reference |

| 4-Hydroxychalcone (4HCH) | Suckling mouse model | Human Coronavirus (HCoV-OC43) infection | 10 mg/kg/day (intraperitoneal) | Increased survival rate, reduced lung viral titers and inflammatory cell infiltration. | [1][2] |

| Chalcone derivative (Compound 3) | Normal mice | Postprandial hyperglycemia | 100 mg/kg | 39% reduction in postprandial hyperglycemia. | [6] |

| Chalcone derivative (Compound 1) | Normal mice | Postprandial hyperglycemia | 100 mg/kg | 34.3% reduction in postprandial hyperglycemia. | [6] |

| Chalcone derivative (Compound 4) | Normal mice | Postprandial hyperglycemia | 100 mg/kg | 32.5% reduction in postprandial hyperglycemia. | [6] |

| Chalcone derivative (Compound 3) | STZ-induced diabetic mice | Diabetes | 100 mg/kg | 56.6% reduction in fasting blood glucose. | [6] |

Experimental Protocols

In Vitro Antiviral Assay for 4-Hydroxychalcone (4HCH)

1. Cell Culture and Virus:

-

Human rhabdomyosarcoma (RD) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Human coronavirus HCoV-OC43 is propagated in RD cells.

2. Cytopathic Effect (CPE) Inhibition Assay:

-

RD cells are seeded in 96-well plates.

-

When cells reach confluency, they are infected with HCoV-OC43 at a multiplicity of infection (MOI) of 0.01.

-

After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

DMEM containing various concentrations of 4HCH is added to the wells.

-

The plates are incubated for 72 hours at 37°C.

-

The cytopathic effect is observed under a microscope, and cell viability is quantified using the Cell Counting Kit-8 (CCK-8) assay.

3. Western Blot Analysis:

-

RD cells are infected with HCoV-OC43 and treated with 4HCH as described above.

-

At 48 hours post-infection, cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against viral proteins (e.g., N protein) and host signaling proteins (e.g., EGFR, AKT, ERK1/2, and their phosphorylated forms).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antiviral Efficacy of 4-Hydroxychalcone (4HCH)

1. Animal Model:

-

Specific-pathogen-free (SPF) BALB/c suckling mice (3-day-old) are used.

2. Infection and Treatment:

-

Mice are randomly divided into groups.

-

Mice are intracerebrally inoculated with HCoV-OC43.

-

One hour post-infection, the treatment group receives an intraperitoneal injection of 4HCH (e.g., 10 mg/kg/day). The control group receives the vehicle.

-

Treatment is administered daily for a specified period.

3. Efficacy Evaluation:

-

Survival Rate: Mice are monitored daily for survival, and the survival rate is calculated.

-

Viral Titer: At specific time points post-infection, lung tissues are collected, homogenized, and viral titers are determined by a 50% tissue culture infectious dose (TCID₅₀) assay on RD cells.

-

Histopathology: Lung tissues are fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess lung inflammation and damage.

Signaling Pathways and Experimental Workflows

EGFR/AKT/ERK1/2 Signaling Pathway in HCoV-OC43 Infection and Inhibition by 4-Hydroxychalcone

Human coronavirus HCoV-OC43 has been shown to activate the EGFR/AKT/ERK1/2 signaling pathway to facilitate its replication. 4-Hydroxychalcone exerts its antiviral effect by inhibiting this pathway.[1][2]

Caption: EGFR/AKT/ERK1/2 signaling pathway activated by HCoV-OC43 and inhibited by 4-Hydroxychalcone.

General Workflow for In Vitro Evaluation of Chalcone Derivatives

The following diagram illustrates a typical workflow for the initial in vitro screening of novel chalcone derivatives.

References

- 1. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

Unveiling the Physicochemical Profile of Chalcone 4-Hydrate: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful translation from the laboratory to clinical application. This technical guide delves into the core solubility and stability characteristics of Chalcone 4-hydrate (CAS No. 1202866-96-3), a molecule of interest in medicinal chemistry. Due to the limited availability of specific data for this particular hydrate, this guide combines the known information with broader data from structurally related chalcones to provide a practical framework for its handling and development.

Chalcone 4-hydrate, chemically known as (E)-1-(4-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-one hydrate, is a derivative of the chalcone scaffold, a class of compounds known for their diverse biological activities.[1] The solubility and stability of this compound are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Solubility Profile

The solubility of a compound dictates its bioavailability and is a crucial factor in formulation design. While comprehensive quantitative solubility data for Chalcone 4-hydrate in a wide range of solvents is not extensively documented, key information has been identified.

Table 1: Quantitative Solubility Data for Chalcone 4-Hydrate

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | >20 mg/mL | [2][3] |

The high solubility in DMSO suggests its utility as a solvent for in vitro assays. However, for broader applications, understanding its solubility in aqueous and other organic solvents is essential. Studies on other chalcone derivatives provide insights into expected solubility trends. Generally, chalcones are soluble in many organic solvents like ethanol, acetone, and dichloromethane, while exhibiting low water solubility due to their hydrophobic nature.[4] The presence of hydroxyl and methoxy groups in Chalcone 4-hydrate may slightly enhance its polarity compared to the parent chalcone. The water solubility of hydroxylated chalcones can be pH-dependent, with increased solubility at higher pH.[5]

Stability Landscape

The stability of a pharmaceutical compound under various environmental conditions is a critical determinant of its shelf-life and therapeutic efficacy. For Chalcone 4-hydrate, specific stability studies are not widely published. However, general recommendations and data from related compounds offer valuable guidance.

Table 2: Stability Recommendations for Chalcone 4-Hydrate

| Condition | Recommendation/Observation | Reference |

| Light | Protect from light | [2] |

| Temperature (Storage) | -20°C | [2] |

The recommendation to protect from light suggests potential photolability, a common characteristic of compounds with conjugated double bond systems. The specified storage temperature of -20°C indicates that the compound may be susceptible to degradation at ambient temperatures.

Experimental Protocols

To enable further investigation and fill the data gaps for Chalcone 4-hydrate, the following established experimental protocols for determining solubility and stability of chalcone derivatives are provided.

Solubility Determination: Gravimetric Method

A common method for determining the solubility of chalcones in various solvents is the gravimetric method.[6]

-

Sample Preparation: An excess amount of the chalcone is added to a known mass of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known volume of the clear supernatant is carefully evaporated to dryness.

-

Calculation: The mass of the dissolved solid is determined, and the solubility is calculated and expressed in terms of mg/mL or other appropriate units.

Stability Assessment: Stress Testing

Stress testing is employed to evaluate the intrinsic stability of a drug substance and to identify potential degradation pathways.

-

Acid/Base Hydrolysis: The compound is dissolved in acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH) and monitored over time at a specific temperature.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide) to assess its susceptibility to oxidation.

-

Photostability: The solid compound and its solution are exposed to a controlled light source (e.g., UV and visible light) to determine its photosensitivity.

-

Thermal Stability: The compound is subjected to elevated temperatures to evaluate its thermal degradation profile. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and decomposition temperature.

-

Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

Signaling Pathways and Biological Context

Chalcones are known to interact with various cellular signaling pathways, which underpins their therapeutic potential. While the specific pathways modulated by Chalcone 4-hydrate are a subject for further research, the broader chalcone class has been shown to influence several key cascades.

As illustrated, chalcones can activate the Nrf2 pathway, leading to the expression of antioxidant genes.[7] They have also been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7][8] Furthermore, certain chalcones can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[7]

Experimental Workflow for Pre-formulation Studies

A systematic approach is necessary for the comprehensive evaluation of a new chemical entity like Chalcone 4-hydrate. The following workflow outlines the key stages in pre-formulation studies.

This workflow begins with fundamental physicochemical characterization, followed by detailed solubility and stability assessments, which are crucial for informing the subsequent stages of formulation development.

Conclusion and Future Directions

While specific data for Chalcone 4-hydrate remains limited, this technical guide provides a foundational understanding of its likely solubility and stability characteristics based on available information and data from related chalcone compounds. The provided experimental protocols offer a clear path for researchers to generate the necessary data to fully characterize this promising molecule. Future research should focus on determining the comprehensive solubility profile of Chalcone 4-hydrate in pharmaceutically relevant solvents and conducting thorough stability studies under various stress conditions. Elucidating its specific interactions with cellular signaling pathways will also be crucial in unlocking its full therapeutic potential. This systematic approach will be instrumental in advancing the development of Chalcone 4-hydrate as a potential therapeutic agent.

References

- 1. Chalcone 4 hydrate | 1202866-96-3 | CYB86696 | Biosynth [biosynth.com]

- 2. Chalcone 4 = 98 HPLC 1202866-96-3 [sigmaaldrich.com]

- 3. Chalcone 4 = 98 HPLC 1202866-96-3 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]